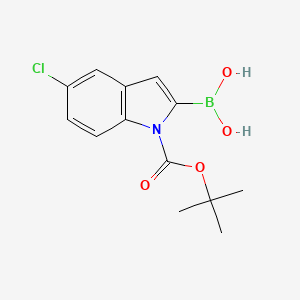

1-Boc-5-chloro-1h-indole-2-boronic acid

Overview

Description

1-Boc-5-chloro-1h-indole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. The indole structure is prevalent in many natural products and pharmaceuticals due to its biological activity and versatility in chemical synthesis. The addition of a boronic acid group enhances its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to form reversible non-ionic bonds with nucleophilic biological compounds such as enzyme residues, nucleic acids, or hydroxyl groups from carbohydrates .

Mode of Action

The compound is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound, being a boronic acid derivative, participates in this reaction, affecting the biochemical pathways involved in carbon–carbon bond formation.

Pharmacokinetics

It is known that the introduction of a boronic acid group to bioactive molecules can modify their selectivity, physicochemical, and pharmacokinetic characteristics .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various complex organic compounds, potentially with significant biological activity.

Action Environment

The efficacy and stability of the compound, like other boronic acids, can be influenced by environmental factors such as temperature, pH, and the presence of other reactive species. For instance, the compound is typically stored at a temperature of -20°C , indicating that lower temperatures may be necessary for its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-5-chloro-1h-indole-2-boronic acid can be synthesized through several methods. One common approach involves the borylation of 1-Boc-5-chloro-1h-indole using a boron reagent. The reaction typically employs a palladium catalyst and a base in an inert atmosphere. For instance, the reaction of 1-Boc-5-chloro-1h-indole with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate in dimethyl sulfoxide can yield the desired boronic acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-5-chloro-1h-indole-2-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Protodeboronation: The boronic acid group can be removed through protodeboronation, typically using a protic solvent and a catalyst.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or dimethyl sulfoxide) are commonly used.

Protodeboronation: Protic solvents (e.g., methanol) and catalysts (e.g., palladium on carbon) are employed.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Protodeboronation: The major product is the deprotected indole derivative.

Scientific Research Applications

1-Boc-5-chloro-1h-indole-2-boronic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: Indole derivatives are studied for their biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of various chemicals.

Comparison with Similar Compounds

1-Boc-indole-2-boronic acid: Lacks the chloro substituent, making it less reactive in certain reactions.

5-chloro-1h-indole-2-boronic acid: Lacks the Boc protecting group, which can affect its stability and reactivity.

1-Boc-5-bromo-1h-indole-2-boronic acid: Similar structure but with a bromo substituent instead of chloro, leading to different reactivity and applications.

Uniqueness: 1-Boc-5-chloro-1h-indole-2-boronic acid is unique due to the presence of both the Boc protecting group and the chloro substituent. The Boc group enhances stability and solubility, while the chloro substituent increases reactivity, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name |

[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBMFEBTZKYPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400743 | |

| Record name | [1-(tert-Butoxycarbonyl)-5-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475102-12-6 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-chloro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475102-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-5-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)